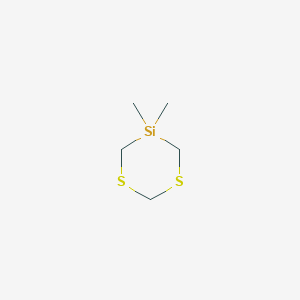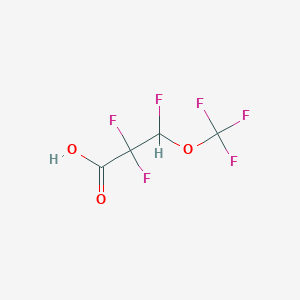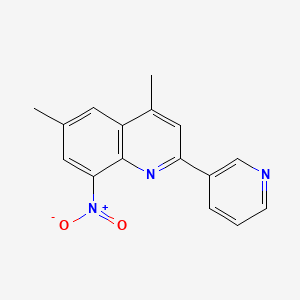
5,5-Dimethyl-1,3,5-dithiasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,3,5-dithiasilinane is an organosulfur compound characterized by a unique structure that includes two sulfur atoms and a silicon atom within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,5-dithiasilinane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent. One common method includes the use of sodium sulfide in an organic solvent under controlled temperature conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{(CH}_3\text{)}_2\text{SiS}_2\text{Na}_2 ]
Industrial Production Methods
For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the target compound.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1,3,5-dithiasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,3,5-dithiasilinane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-1,3,5-dithiasilinane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the silicon atom can participate in the formation of stable siloxane bonds, contributing to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-dithiane: Similar structure but lacks the silicon atom.
5,5-Dimethyl-1,3-dioxane: Contains oxygen atoms instead of sulfur.
5,5-Dimethyl-1,3-oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
5,5-Dimethyl-1,3,5-dithiasilinane is unique due to the presence of both sulfur and silicon atoms within the same ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and materials science.
Propiedades
Número CAS |
918904-86-6 |
|---|---|
Fórmula molecular |
C5H12S2Si |
Peso molecular |
164.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,3,5-dithiasilinane |
InChI |
InChI=1S/C5H12S2Si/c1-8(2)4-6-3-7-5-8/h3-5H2,1-2H3 |
Clave InChI |
FEPGDGWFOIKRRA-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CSCSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)


![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
